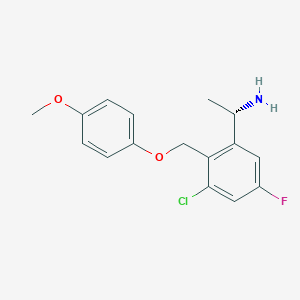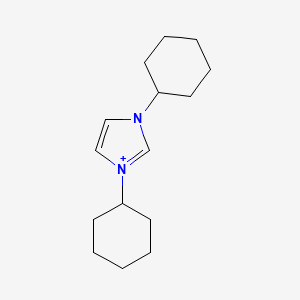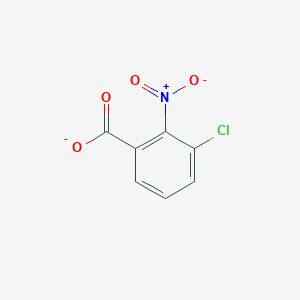
4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a quinoline derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions may include:
- Temperature: 80-120°C
- Solvent: Dimethylformamide (DMF) or toluene
- Catalyst: Palladium or copper-based catalysts
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives with higher oxidation states.
Reduction: Reduction of the oxazole ring to form dihydrooxazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-oxazole derivatives with additional functional groups, while reduction may produce dihydrooxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole: Lacks the methoxy group on the quinoline ring.
4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-oxazole: Lacks the dihydro component in the oxazole ring.
2-(6-Methoxyquinolin-2-yl)-4,5-dihydrooxazole: Lacks the tert-butyl group.
Uniqueness
The presence of the tert-butyl group and the methoxy group on the quinoline ring in 4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole may confer unique properties, such as increased stability, lipophilicity, or specific biological activity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C17H20N2O2 |
|---|---|
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(6-methoxyquinolin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)15-10-21-16(19-15)14-7-5-11-9-12(20-4)6-8-13(11)18-14/h5-9,15H,10H2,1-4H3 |
Clave InChI |
BXBSLSCQSOQNFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1COC(=N1)C2=NC3=C(C=C2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



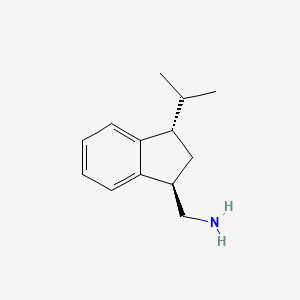
![3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357052.png)
![2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile](/img/structure/B13357060.png)
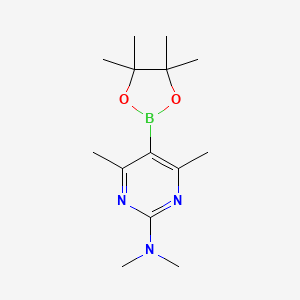
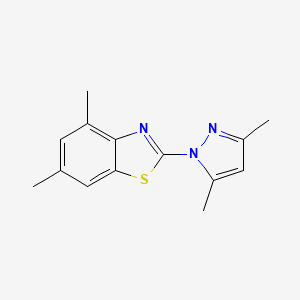
![2,8-Difluoro-5H-dibenzo[b,f]azepine](/img/structure/B13357074.png)
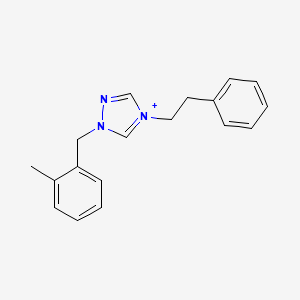
![N-{[4-(butanoylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B13357086.png)
![Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357094.png)
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)
